Cephradine dihydrate

Description

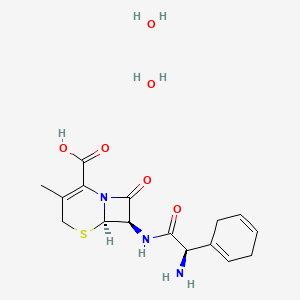

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.2H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);2*1H2/t10-,11-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKDHIDYMXXJLI-OEDJVVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974005 | |

| Record name | 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-50-9, 58456-86-3 | |

| Record name | Cephradine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-amino-2-(1,4-cyclohexadien-1-yl) acetamido)-3-methyl-8-oxo-, hydrate, D- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHRADINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PPJ9MMPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Approaches for Cephradine Dihydrate

Advanced Synthetic Methodologies for Cephradine (B1668399) and its Precursors

The industrial production of Cephradine, a semi-synthetic cephalosporin (B10832234), relies on the coupling of two key precursors: 7-aminodesacetoxycephalosporanic acid (7-ADCA) and an activated form of D-α-amino-1,4-cyclohexadienylacetic acid (D-dihydrophenylglycine). google.comchemicalbook.com The development of efficient and sustainable methods for synthesizing these precursors and Cephradine itself is a primary focus of chemical research.

Traditionally, the synthesis of 7-ADCA involves a multi-step chemical process starting from penicillin G. medchemexpress.comgoogle.com This process typically includes the oxidation of penicillin G to its sulfoxide, followed by ring expansion to form the cephalosporin nucleus. google.comgoogle.com However, these chemical routes can be cumbersome and generate significant waste. biocorepublishinggroup.com

More advanced and environmentally friendly approaches have been developed, particularly those utilizing enzymatic catalysis. Enzymatic synthesis offers milder reaction conditions and a shorter production cycle compared to traditional chemical methods. biocorepublishinggroup.com For instance, immobilized penicillin G acylase from Bacillus megaterium has been used to synthesize Cephradine by catalyzing the reaction between D-phenylglycine methyl ester hydrochloride and 7-ADCA, achieving high conversion rates. nih.gov Similarly, penicillin acylase from E. coli has been employed, with immobilization on specific carriers leading to an increased synthesis-to-hydrolysis ratio. google.comgoogle.com

The synthesis of the D-dihydrophenylglycine side chain also presents challenges. It can be produced by the partial reduction of phenylglycine. chemicalbook.com One common method involves the use of Dane salts, such as D(-)-α-2,5-dihydrophenylglycine-methyl-sodium-Dane salt, which are intermediates in the synthesis of various semi-synthetic penicillins and cephalosporins. google.comtrade.govzeshuobiotec.comyuntaochem.com

Design and Synthesis of Cephradine Dihydrate Derivatives

The modification of the Cephradine molecule is a key strategy to potentially enhance its properties. This involves structural modifications and the synthesis of metal complexes.

Structural Modification Strategies

Structural modifications of Cephradine aim to improve its pharmacokinetic and pharmacodynamic properties. ijrpr.com This can involve altering functional groups on the core structure. For instance, research has explored the synthesis of various derivatives by modifying the acylamino side chain or the substituent at the 3-position of the cephem nucleus. pjps.pk The goal of these modifications is to create new analogs with potentially improved characteristics. ijrpr.com

Synthesis of Cephradine Metal Complexes and Coordination Chemistry

Cephradine, with its multiple potential donor atoms (amine, carboxylate, and β-lactam carbonyl groups), can act as a ligand to form coordination complexes with various metal ions. tandfonline.comtandfonline.com The synthesis of these metal complexes has been explored to investigate their physicochemical properties.

Studies have reported the synthesis of Cephradine complexes with transition metals such as iron (Fe), manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). tandfonline.comukm.my These complexes are typically synthesized by reacting Cephradine with the corresponding metal salts in a suitable solvent, such as methanol (B129727). tandfonline.comukm.my For example, one method involves mixing Cephradine and the metal salt in methanol, adjusting the pH, and stirring the mixture at room temperature to precipitate the complex. tandfonline.com Another approach utilized a mechanical vibrator to synthesize complexes with improved yield and shorter reaction times. ukm.my

Characterization of these complexes using spectroscopic and physicochemical methods suggests that Cephradine can act as a monoanionic tridentate ligand. tandfonline.comresearchgate.net The coordination often involves the carboxylate group and the nitrogen and oxygen atoms of the β-lactam ring. ekb.eg The resulting complexes often exhibit a tetrahedral or octahedral geometry. tandfonline.comresearchgate.net Ternary complexes of Palladium(II) with Cephradine and aliphatic amines as ligands have also been synthesized and characterized. ekb.egekb.eg

Green Chemistry Principles in Cephradine Synthesis Research

The application of green chemistry principles to Cephradine synthesis is driven by the need for more sustainable and environmentally benign processes. rsc.orgmdpi.com A major focus has been the shift from traditional chemical synthesis, which often involves hazardous solvents and reagents, to enzymatic methods. researchgate.net

Enzymatic synthesis of Cephradine is carried out in an aqueous medium under mild conditions, significantly reducing the environmental impact. biocorepublishinggroup.comrsc.org Computational redesign of enzymes, such as penicillin acylase, has been employed to enhance their catalytic efficiency and selectivity for Cephradine synthesis. rsc.orgmdpi.com This approach has led to the development of enzyme mutants with a significantly higher synthesis-to-hydrolysis ratio, achieving yields of up to 99% under industrial conditions. rsc.org

Another green chemistry strategy involves the in-situ removal of the synthesized Cephradine to overcome issues like secondary hydrolysis, which can limit the yield of enzymatic reactions. rsc.org One such method is clathration, where a complexing agent is used to selectively precipitate the Cephradine as it is formed. rsc.org Studies have identified environmentally acceptable complexing agents, such as methyl 2-aminobenzoate (B8764639) and 2-hydroxybiphenyl, that efficiently form clathrate-type complexes with Cephradine. rsc.org

Furthermore, eco-friendly purification methods for enzymatically synthesized Cephradine are being developed. One such method is based on the differential solubility of Cephradine and its main impurity, dihydrophenylglycine, as a function of pH. biocorepublishinggroup.com

Stereochemical Control in this compound Synthesis

The biological activity of Cephradine is highly dependent on its stereochemistry. The molecule possesses specific stereocenters, and maintaining the correct configuration during synthesis is crucial. nih.gov The synthesis of Cephradine requires the use of the (R)-enantiomer of dihydrophenylglycine. chemicalbook.com

Enzymatic synthesis methods offer a high degree of stereoselectivity, which is a significant advantage over some chemical routes that may require additional steps for chiral resolution. mdpi.com Penicillin acylases, for example, exhibit high specificity for the D-enantiomer of the acyl donor, ensuring the formation of the desired stereoisomer of Cephradine. nih.gov

In chemical synthesis, stereochemical control can be achieved through various strategies. One approach involves using a chiral starting material, such as a specific enantiomer of the side-chain precursor. tandfonline.com The use of Dane salts of D-dihydrophenylglycine is a common method to introduce the side chain with the correct stereochemistry. google.comru.nl The reaction conditions, including the choice of solvents and reagents, are also critical for maintaining the stereochemical integrity of the molecule throughout the synthesis process.

Molecular and Cellular Mechanisms of Action of Cephradine Dihydrate

Detailed Mechanisms of Bacterial Cell Wall Synthesis Inhibition

The primary target of Cephradine (B1668399) dihydrate is the bacterial cell wall, a rigid structure that protects the bacterium from osmotic stress and maintains its shape. patsnap.com The structural integrity of this wall is conferred by peptidoglycan, a complex polymer consisting of glycan chains cross-linked by short peptides. patsnap.comnih.gov The synthesis of peptidoglycan is a multi-step enzymatic process, and Cephradine intervenes at the final, critical stage of this pathway. drugbank.comnih.gov

This final stage, known as transpeptidation, is responsible for forming the peptide cross-links that give the peptidoglycan mesh its strength. patsnap.com The reaction is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs), so named for being the original targets of penicillin. patsnap.comnih.gov Cephradine, like other β-lactam antibiotics, acts as an inhibitor of these essential enzymes. drugbank.commedkoo.com

The mechanism of inhibition is based on structural mimicry. The β-lactam ring of Cephradine is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor molecules that serve as the natural substrate for PBPs. patsnap.com This resemblance allows Cephradine to enter the active site of the PBP. Once inside, the strained four-membered β-lactam ring undergoes nucleophilic attack by a reactive serine residue within the PBP active site. This reaction leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. nih.gov This acylation effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan strands. nih.govontosight.ai The disruption of this crucial synthesis step results in the production of a defective, weakened cell wall. patsnap.com

Interaction Dynamics of Cephradine Dihydrate with Penicillin-Binding Proteins (PBPs)

The interaction between this compound and its PBP targets is a complex process governed by specific kinetic, thermodynamic, and structural parameters. Different bacteria possess multiple types of PBPs, and the affinity of Cephradine for each can vary, influencing its spectrum of activity.

The binding of Cephradine to a PBP is not a simple reversible interaction but a chemical reaction that results in a covalent bond. This covalent modification of the PBP active site serine is a key feature of its mechanism. The process can be described by a kinetic scheme involving an initial non-covalent binding to form a Michaelis-like complex, followed by the acylation step. The efficiency of this process is a major determinant of the antibiotic's potency.

While specific thermodynamic data (e.g., ΔG, ΔH) for the Cephradine-PBP interaction is not extensively reported in the literature, the formation of a covalent bond implies a highly favorable and essentially irreversible reaction under physiological conditions. The stability of the resulting acyl-enzyme complex is crucial; a long half-life for this complex ensures that the enzyme remains inactive for a prolonged period.

The affinity of β-lactams for various PBPs is often quantified by the concentration of the antibiotic required to inhibit 50% of PBP activity (IC₅₀). For instance, studies on the related advanced-generation cephalosporin (B10832234), ceftaroline, against penicillin-resistant Streptococcus pneumoniae have shown high affinity for essential PBPs such as PBP2X, PBP2B, and PBP1A, with IC₅₀ values ranging from 0.1 to 4 µg/ml. nih.gov Cephradine has been noted for its use in studying the inhibition of PBP3, an enzyme critical for cell division. sigmaaldrich.com The kinetics of binding can be affected by mutations in the PBP genes, which is a common mechanism of bacterial resistance. nih.gov

The molecular architecture of both Cephradine and the PBP active site dictates the specificity and efficiency of their interaction. Crystallographic studies of various PBP-β-lactam complexes reveal a conserved binding pocket where the antibiotic is accommodated. nih.govnih.gov Although a specific crystal structure of a Cephradine-PBP complex is not prominently available, inferences can be drawn from related structures.

The core of Cephradine is the 7-aminocephalosporanic acid nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. bu.edu.eg The inherent strain of the four-membered β-lactam ring makes its amide bond highly susceptible to cleavage, providing the chemical reactivity needed for PBP acylation. bu.edu.eg The side chains attached to this nucleus are critical for determining the antibiotic's spectrum of activity, affinity for specific PBPs, and stability against β-lactamase enzymes. patsnap.com In Cephradine, the acylamino side chain at position C7 plays a significant role in its recognition by the PBP active site. bu.edu.eg Upon binding, this side chain and the core structure form specific hydrogen bonds and van der Waals contacts with amino acid residues in the PBP, ensuring proper orientation for the nucleophilic attack by the active site serine.

PBP Binding Kinetics and Thermodynamics

Molecular Pathways Leading to Bacterial Cell Lysis and Death

The inhibition of peptidoglycan synthesis by Cephradine sets in motion a cascade of events that culminates in the physical destruction of the bacterial cell. nih.gov A weakened cell wall cannot withstand the high internal turgor pressure of the bacterial cytoplasm, leading to the formation of bulges, loss of cellular integrity, and ultimately, cell lysis. patsnap.comnih.gov

This lytic process is not merely a passive mechanical failure. It is actively mediated by the bacterium's own enzymes, known as autolysins or murein hydrolases. nih.govnih.gov These enzymes are normally involved in the controlled breakdown and remodeling of the cell wall during processes like cell growth and division. nih.gov In a healthy bacterium, the activity of autolysins is tightly regulated and balanced with cell wall synthesis.

When Cephradine inhibits PBPs, this balance is catastrophically disrupted. While synthesis is halted, the degradative activity of autolysins continues. drugbank.comnih.gov It has been proposed that Cephradine may also interfere with autolysin inhibitors, further unleashing the destructive potential of these enzymes. nih.govmedkoo.com This uncontrolled enzymatic degradation of the already weakened peptidoglycan scaffold accelerates the demise of the cell. technion.ac.il Studies on related β-lactams have shown that this rapid lysis often occurs at the nascent division septum, as it requires the successful assembly of the cell division machinery (the divisome), which recruits both synthetic (like FtsI/PBP3) and lytic enzymes to the site of division. technion.ac.il By inhibiting the synthetic components without stopping the recruitment of the lytic components, Cephradine turns the cell's own division process into a self-destruct mechanism. technion.ac.il

In Vitro Investigation of Metal Complexation Influence on Cephradine Antibacterial Activity

The interaction of antibiotics with metal ions is an area of research with potential implications for drug activity. The Cephradine molecule possesses multiple electron-donating atoms (oxygen and nitrogen), making it capable of forming coordination complexes with various metal ions. tandfonline.com Several in vitro studies have investigated how this complexation affects its antibacterial properties, yielding varied and sometimes conflicting results.

One line of research suggests that metal complexation can diminish the antibacterial effect of Cephradine. A study involving the synthesis of Cephradine complexes with transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Zinc (Zn), and Iron (Fe) found that the resulting complexes generally exhibited lower antibacterial activity against bacteria like Staphylococcus aureus, Bacillus cereus, and Escherichia coli compared to the free Cephradine ligand. tandfonline.comresearchgate.net An exception was a Copper (Cu) complex, which showed some activity against E. coli. tandfonline.com Similarly, another investigation reported that complexes formed with zinc sulfate (B86663) (ZnSO₄) and ferrous sulfate (FeSO₄) at a physiological pH of 7.4 decreased the antimicrobial activity of Cephradine against Staphylococcus aureus. irjpms.com

Table 1: Summary of In Vitro Studies on the Effect of Metal Complexation on Cephradine's Antibacterial Activity

| Metal Ion(s) | Bacterial Strain(s) Tested | Observed Effect on Activity | Reference(s) |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Zn(II), Fe(III) | S. aureus, B. cereus, E. coli, P. aeruginosa | Decreased activity for all complexes except Cu(II) against E. coli. No activity against P. aeruginosa. | tandfonline.com, researchgate.net |

| Zn(II), Fe(II) | Staphylococcus aureus | Decreased activity | irjpms.com |

| Co(II), Cu(II), Ni(II), Sn(II) | S. typhi, B. subtilis, S. aureus, S. coccus | Significant/powerful antibacterial activity reported for the complexes. | ukm.my |

Bacterial Resistance Mechanisms to Cephradine Dihydrate

Elucidation of Beta-Lactamase Production and Hydrolytic Pathways

The principal mechanism of resistance to Cephradine (B1668399) dihydrate, and indeed to most β-lactam antibiotics, is the production of β-lactamase enzymes. patsnap.comagscientific.comwikipedia.org These enzymes hydrolyze the amide bond in the β-lactam ring, a core structural component of Cephradine essential for its antibacterial activity. agscientific.commedchemexpress.com This enzymatic inactivation renders the antibiotic ineffective, as it can no longer bind to its target, the penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. patsnap.comnih.gov

The hydrolytic pathway of Cephradine dihydrate involves the opening of the β-lactam ring. researchgate.net At a pH of 8.0, this process is followed by intramolecular amidation. researchgate.net The carboxyl group of the cephradine molecule itself has been identified as playing a catalytic role in this hydrolysis, a finding that may extend to other cephalosporin (B10832234) and penicillin antibiotics. researchgate.net The production of β-lactamases can be either chromosomally or plasmid-mediated, with plasmid-mediated resistance being a significant factor in the widespread dissemination of resistance among bacterial populations. proceedings-szmc.org.pk

Molecular Mechanisms of Resistance Development

Beyond enzymatic degradation, bacteria have evolved other sophisticated molecular strategies to resist the action of this compound. These include modifications of the antibiotic's target and the active removal of the drug from the bacterial cell.

Penicillin-Binding Protein Modifications

This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. patsnap.comnih.gov A significant mechanism of resistance involves the alteration of these PBPs. nih.gov For instance, some strains of Staphylococcus aureus have demonstrated resistance to oral cephalosporins through modifications in their PBPs. asm.org In some cephradine-resistant S. aureus strains, PBP3 may be absent or have a significantly reduced affinity for the antibiotic. asm.org

Studies on Clostridioides difficile have shown a significant correlation between the number of amino acid substitutions in PBPs and the minimum inhibitory concentration (MIC) for cephalosporins like cephradine. nih.gov An increase in PBP substitutions was associated with higher MIC values for cephradine, indicating reduced susceptibility. nih.gov This highlights how subtle changes in the target protein can profoundly impact the efficacy of the antibiotic.

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov This mechanism prevents the antibiotic from reaching its intracellular target in sufficient concentrations to be effective. The overexpression of multidrug resistance (MDR) efflux pumps can lead to decreased susceptibility to various classes of antibiotics, including β-lactams like cephradine. mdpi.commdpi.com

In Staphylococcus aureus, efflux pump genes such as norA, norB, norC, mepA, sepA, and mdeA have been identified, and their presence in various combinations is associated with resistance to multiple antibiotics. mdpi.com While the direct role of these specific pumps in cephradine resistance is an area of ongoing investigation, the general mechanism of efflux is a recognized contributor to reduced antibiotic efficacy. nih.govmdpi.com Similarly, in Gram-negative bacteria like Pseudomonas aeruginosa, efflux pumps are a known factor in β-lactam resistance. google.com

Strategies for Overcoming Cephradine Resistance in In Vitro Models

The growing challenge of cephradine resistance has spurred research into strategies to restore its efficacy. These approaches primarily focus on combination therapies that can counteract the bacterial defense mechanisms.

Co-administration with Beta-Lactamase Inhibitors

A primary strategy to combat β-lactamase-mediated resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. patsnap.comwikipedia.org These inhibitors, such as clavulanic acid and sulbactam (B1307), are structurally similar to β-lactam antibiotics and can bind to the active site of the β-lactamase enzyme, effectively inactivating it. proceedings-szmc.org.pkmdpi.com This "suicidal inhibition" protects the partner antibiotic from hydrolysis, allowing it to exert its antibacterial effect. proceedings-szmc.org.pk

In vitro studies have demonstrated the effectiveness of this approach. For example, the combination of cephradine with clavulanic acid or sulbactam has been shown to significantly increase the sensitivity of β-lactamase-producing Escherichia coli isolates compared to cephradine alone. proceedings-szmc.org.pk One study reported up to a 57.5% increase in sensitivity with the cephradine-clavulanic acid combination and up to a 70.0% increase with the cephradine-sulbactam combination. proceedings-szmc.org.pk

Table 1: In Vitro Efficacy of Cephradine in Combination with Beta-Lactamase Inhibitors against E. coli

| Combination | Observed Increase in Sensitivity (%) | Reference |

|---|---|---|

| Cephradine-Clavulanic Acid | 57.5 | proceedings-szmc.org.pk |

| Cephradine-Sulbactam | 70.0 | proceedings-szmc.org.pk |

Novel Combination Therapy Concepts

Beyond the established use of β-lactamase inhibitors, research is exploring other novel combination therapies to overcome cephradine resistance. One interesting avenue is the combination of cephradine with other classes of antibiotics. For example, a study investigating antibiotic combinations against methicillin-resistant Staphylococcus aureus (MRSA) found that the combination of amoxicillin/clavulanic acid with cephradine showed synergistic effects. nih.gov This suggests that even older generation β-lactams might be repurposed effectively in combination against resistant strains. nih.gov

Another study demonstrated synergistic interactions between cephradine-clavulanate and rifampicin (B610482) against multidrug-resistant Mycobacterium tuberculosis in vitro, highlighting the potential for cross-class antibiotic synergy. researchgate.net Furthermore, time-kill studies have validated synergistic activity between cephradine and other antibiotics against Klebsiella pneumoniae. biorxiv.org These findings underscore the potential of antibiotic combinations to address the challenge of drug resistance. researchgate.netamr-insights.eu

Table 2: Investigational In Vitro Combination Therapies Involving Cephradine

| Combination | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Amoxicillin/Clavulanic Acid + Cephradine | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergy | nih.gov |

| Cephradine-Clavulanate + Rifampicin | Multidrug-Resistant Mycobacterium tuberculosis | Synergy | researchgate.net |

| Cephradine + Other Antibiotics | Klebsiella pneumoniae | Synergy | biorxiv.org |

Computational Modeling of Resistance Evolution

Computational modeling has emerged as a powerful tool for investigating the evolution of bacterial resistance to antibiotics, including this compound. These in silico approaches provide detailed insights at a molecular level, helping to predict and understand the mechanisms by which bacteria develop resistance. By simulating complex biological processes, researchers can analyze the impact of genetic mutations on protein function and antibiotic interaction, offering a predictive framework for the emergence and spread of resistance. frontiersin.org

The primary mechanism of resistance to cephradine and other β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its characteristic β-lactam ring. nih.gov Computational studies, therefore, frequently focus on these enzymes to model resistance evolution. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to visualize and quantify the interactions between cephradine and various β-lactamases. researchgate.netnih.govresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of cephradine within the active site of a β-lactamase enzyme. mdpi.com Following docking, molecular dynamics simulations are used to observe the dynamic behavior of the enzyme-antibiotic complex over time. researchgate.net These simulations can reveal how specific mutations alter the enzyme's structure and flexibility, thereby affecting its ability to bind and hydrolyze cephradine. For instance, studies have used MD simulations to evaluate how mutations in penicillin acylase can change its enzymatic activity, turning it into a "cephradine hydrolase" that breaks down the antibiotic. researchgate.net

Furthermore, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized to calculate the binding free energy of the enzyme-substrate complex. researchgate.net These calculations can correlate computational predictions with experimental results, such as the catalytic efficiency (kcat/Km) of the resistance enzyme. researchgate.net Research has demonstrated that these methods can successfully rank enzyme variants based on their binding energies, helping to distinguish effective resistance-conferring mutations from ineffective ones. researchgate.net

The evolution of resistance is often driven by the acquisition of genes encoding β-lactamases, such as those from the TEM, SHV, CTX-M, and OXA families. mdpi.comfrontiersin.orgacademicjournals.org Computational analysis of bacterial genomes allows for the identification of these resistance genes and the specific mutations within them that confer resistance to cephalosporins. academicjournals.org For example, in silico analysis of a novel plasmid-mediated AmpC β-lactamase, CMH-2, identified four amino acid substitutions that conferred resistance to third-generation cephalosporins. nih.gov

Predictive models can also map the evolutionary pathways to resistance. By analyzing large datasets of bacterial genomes, researchers can infer the likely order of mutations that lead to high levels of resistance. arcadiascience.comarcadiascience.com These models help in understanding how resistance emerges and can inform strategies to develop "evolution-proof" drugs by targeting proteins in a way that makes resistance-conferring mutations less accessible or effective. elifesciences.org

Research Findings from Computational Studies

| Computational Method | Target Enzyme/System | Key Findings | Citation |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations, MM/PBSA, MM/GBSA | Penicillin Acylase Variants | Successfully ranked enzyme mutants based on predicted binding free energies with cephradine, enhancing the accuracy of computational enzyme design to predict catalytic activity. | researchgate.net |

| ***In Silico* Analysis and Modeling** | Plasmid-mediated AmpC β-lactamase (CMH-2) | Identified four key amino acid substitutions (D144A, C189R, Q192E, A195T) responsible for resistance to third-generation cephalosporins. | nih.gov |

| Genomic Prediction and Discrete Trait Evolution Models | E. coli genomes | Predicted evolutionary trajectories for antibiotic resistance by identifying the likely order of key resistance mutations in genes like gyrA and parC. | arcadiascience.comarcadiascience.com |

| Structure-based Virtual Screening and MD Simulations | Dihydrofolate Reductase (DHFR) | Discovered novel inhibitors active against both wild-type and resistant enzyme variants, demonstrating a strategy to constrain evolutionary escape routes. | elifesciences.org |

| Molecular Docking | Various bacterial protein targets | Used to predict the binding affinity and interaction of potential new antibacterial compounds, helping to identify promising candidates for development. | nih.govmdpi.com |

Analytical Methodologies and Advanced Spectroscopic/structural Characterization of Cephradine Dihydrate

Chromatographic Techniques for Purity Profiling and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying Cephradine (B1668399) Dihydrate and its related substances, including impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of Cephradine Dihydrate. The development of a robust, stability-indicating HPLC method is critical for analyzing process-related impurities and degradation products.

Several HPLC methods have been developed and validated for the determination of Cephradine. One such method utilizes a C18 column with a mobile phase consisting of water, acetonitrile (B52724), methanol (B129727), and a phosphate (B84403) buffer at pH 3.5 (50:35:10:5, v/v). researchgate.net Detection is typically carried out using a UV detector at 254 nm. researchgate.net Another validated method for the simultaneous determination of eight cephalosporins, including Cephradine, employed a C8 reversed-phase column with a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6) and acetonitrile (95:5, v/v) at a flow rate of 0.8 mL/min, with UV detection at 250 nm. sysrevpharm.org

Validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsysrevpharm.org For instance, a developed method demonstrated excellent linearity over a concentration range of 0.5-50 µg/mL with a correlation coefficient (r²) of 0.9999. sysrevpharm.org The precision, measured as the relative standard deviation (RSD), is typically found to be low, indicating the method's reproducibility. researchgate.net

Table 1: Example of HPLC Method Parameters for Cephradine Analysis

| Parameter | Condition | Reference |

| Column | C8 reversed-phase (250 mm × 4.6 mm, 5.0 µm) | sysrevpharm.org |

| Mobile Phase | 0.1 M ammonium acetate buffer (pH 5.6): Acetonitrile (95:5, v/v) | sysrevpharm.org |

| Flow Rate | 0.8 mL/min | sysrevpharm.org |

| Detection | UV at 250 nm | sysrevpharm.org |

| Column Temperature | 30°C | sysrevpharm.org |

| Linearity Range | 0.5-50 µg/mL | sysrevpharm.org |

| Correlation Coefficient (r²) | 0.9999 | sysrevpharm.org |

| LOD | 0.018 - 0.03 µg/mL | sysrevpharm.org |

| LOQ | 0.056 - 0.09 µg/mL | sysrevpharm.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of impurities in this compound. magtechjournal.com A study on the impurity profile of this compound utilized a column-switching technique combined with LC-MS to identify fourteen impurities. magtechjournal.com Among these, nine were known impurities regulated by the European Pharmacopoeia, two were newly identified, and three remained structurally unknown. magtechjournal.com This technique is crucial for understanding the origin of impurities, which can arise from the manufacturing process or degradation. magtechjournal.com

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are often coupled with LC-MS to identify potential degradation products. For instance, one impurity, identified as 4',5'-dihydrocefradine (B193849), was isolated from commercial cefradine and its structure was elucidated using NMR and mass spectrometry. researchgate.net LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity for analyzing polymerized impurities in cephalosporins. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure, vibrational modes, and electronic transitions of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Degradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and straightforward method for quantifying Cephradine and studying its degradation kinetics. ijrpr.com The principle lies in measuring the absorbance of a solution containing the compound at a specific wavelength. For Cephradine, the maximum absorbance (λmax) is typically observed around 254 nm in a water solvent. ijrpr.com

UV-Vis spectroscopy can be employed to monitor the degradation of Cephradine under various stress conditions. Changes in the UV spectrum, such as shifts in λmax or changes in absorbance intensity, can indicate chemical modifications to the molecule. For example, a study investigating the effects of gamma irradiation on Cephradine powder used UV-Vis spectroscopy to observe changes in the absorption peaks, indicating physico-chemical alterations in the drug. Spectrophotometric methods, sometimes using differential UV absorption at 260 nm after enzymatic hydrolysis, have also been developed for routine assays.

Table 2: UV-Vis Spectroscopic Data for Cephradine

| Parameter | Value | Reference |

| Solvent | Water | ijrpr.com |

| λmax | 254 nm | ijrpr.com |

| Application | Quantification, Degradation Studies | ijrpr.com |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Structural and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the structural and vibrational characteristics of this compound. researchgate.netamazonaws.com These methods provide a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule. amazonaws.com

FT-IR spectra of Cephradine are typically recorded in the range of 400–4000 cm⁻¹. amazonaws.com The spectra reveal characteristic peaks corresponding to functional groups present in the molecule, such as the β-lactam ring, amide groups, and carboxylic acid. researchgate.netsci-hub.se For instance, the stretching vibrations of the carbonyl groups (C=O) are observed in the region of 1750–1600 cm⁻¹. sci-hub.se Analysis of the FT-IR spectra can help in identifying different polymorphic forms and studying hydrogen bonding networks, which are crucial for the stability of the dihydrate form. mdpi.com

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the solid state. amazonaws.com The Raman spectrum of Cephradine is often recorded using a laser source, such as a Nd:YAG laser. amazonaws.com Computational methods, like Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and Raman data to assign vibrational modes and analyze the molecular structure. researchgate.netamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise three-dimensional structure and conformational dynamics of molecules in solution. louisville.edunih.gov For this compound, ¹H and ¹³C NMR are the most commonly used nuclei. mdpi.com

NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the structure. researchgate.net It is instrumental in identifying impurities and degradation products by comparing their spectra to that of the parent compound. researchgate.net For example, the structure of the impurity 4',5'-dihydrocefradine was confirmed using NMR spectroscopy. researchgate.net

Furthermore, advanced NMR techniques, such as two-dimensional NMR, can be used to study the conformational flexibility of the molecule. By analyzing the coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect), the preferred conformation of the flexible parts of the Cephradine molecule can be determined. researchgate.net Solid-state NMR (ssNMR) is particularly useful for characterizing the crystalline and amorphous forms of this compound, providing insights into the packing and dynamics of water molecules within the crystal lattice. mdpi.com

Atomic Absorption Spectrometry (AAS) for Trace Element Analysis and Accumulation Studies

Atomic Absorption Spectrometry (AAS) serves as a selective and highly sensitive technique for the quantitative determination of cephradine, often indirectly, and for the analysis of trace elemental impurities. researchgate.netfu-berlin.de This method's utility extends to both pure drug substances and their pharmaceutical dosage forms. jfda-online.com

One established AAS procedure involves the formation of an ion-pair complex between cephradine and a reagent such as ammonium reineckate (B100417) (Ammonium tetrathiocyanatodiamminochromate(III) monohydrate) in an acidic medium. fu-berlin.dejfda-online.com This reaction produces a precipitate, and the chromium content within this complex can be measured using AAS at a wavelength of 358.6 nm. researchgate.netjfda-online.com This indirect measurement allows for the quantification of the cephradine that reacted to form the precipitate. jfda-online.com The method is lauded for its sensitivity, with the ability to determine concentrations as low as 0.1 ppm. researchgate.net

The optimal conditions for this precipitation reaction have been extensively studied, with a 0.01M hydrochloric acid medium found to yield highly concordant results. jfda-online.com The AAS methods, both direct and indirect, have demonstrated good linearity over specific concentration ranges, with high correlation coefficients. jfda-online.com

Table 1: Analytical Characteristics of AAS Methods for Cephradine Analysis

| Parameter | Direct AAS | Indirect AAS |

| Linearity Range (µg/mL) | 5-50 | 10-70 |

| Correlation Coefficient (R) | 0.9997 | 0.9993 |

| Limit of Detection (LOD) (µg/mL) | 1.88 | 1.56 |

| Limit of Quantitation (LOQ) (µg/mL) | 6.28 | 5.21 |

| Data sourced from a study on the spectrometric determination of cephalosporins. jfda-online.com |

Furthermore, AAS is employed for purity control by detecting potential inorganic contaminants, such as copper and manganese, in antibiotic formulations. fu-berlin.de Studies have also utilized AAS to confirm the stoichiometry of metal complexes involving cephalosporins, which is crucial in the development of new antibacterial agents. fu-berlin.de For instance, in the synthesis of metal complexes with other antibiotics, flame atomic absorption spectrometry (F-AAS) has been used to verify the metal-to-ligand ratio. fu-berlin.de This highlights the potential of AAS in broader research concerning the structural and purity aspects of this compound and related compounds.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products by distinguishing the intact active pharmaceutical ingredient (API) from its potential degradation products.

For cephradine, a high-performance liquid chromatography (HPLC) method with UV detection has been developed and validated to analyze process-related impurities and degradation products. This method is designed to be specific not only for the analysis of cephradine under normal conditions but also for samples that have been subjected to stress conditions.

Stress testing, as per International Council for Harmonisation (ICH) guidelines, is a key component of developing a stability-indicating method. researchgate.net For cephradine, this involves subjecting the drug substance to conditions such as:

Acid hydrolysis (e.g., 1N hydrochloric acid)

Base hydrolysis (e.g., 0.1N sodium hydroxide)

Oxidation (e.g., 30% w/w hydrogen peroxide)

Thermal degradation (e.g., 90°C for 5 weeks)

Photodegradation (e.g., exposure to sunlight for 35 hours)

Humidity (e.g., 25°C and 97% relative humidity)

A successful stability-indicating method must be able to resolve the main cephradine peak from any peaks corresponding to degradation products formed under these stress conditions. For example, one HPLC method demonstrated good separation of cephradine from its known related impurities, with the resolution between cephalexin (B21000) and cephradine being not less than 5.0.

Table 2: Degradation of Cephradine Under Stress Conditions

| Stress Condition | Percentage of Degradation |

| Acid Hydrolysis | Significant degradation observed |

| Base Hydrolysis | Significant degradation observed |

| Oxidative Degradation | Degradation observed |

| Thermal Degradation | Stable |

| Photodegradation | Stable |

| This table summarizes general findings from stability-indicating method development studies. Specific percentages can vary based on the exact conditions and duration of the stress test. researchgate.net |

The development of such methods often involves experimentation with different mobile phases, pH levels, and buffer systems to achieve optimal separation. The validation of these methods includes assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). iiste.org

Degradation Pathways and Stability Kinetics of Cephradine Dihydrate

Hydrolytic Degradation Mechanisms and Kinetics

The primary mechanism of degradation for cephradine (B1668399), like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring. moca.net.ua This process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its opening. moca.net.ua Water acts as the nucleophile in this reaction. moca.net.ua The rate of hydrolytic degradation is significantly influenced by pH. acs.orgbanglajol.info

Studies have shown that the hydrolysis of cephradine can follow different pathways depending on the pH of the environment. acs.org At a pH of 8.0, the degradation is proposed to proceed through the opening of the β-lactam ring, followed by intramolecular amidation. acs.org The presence of an amino group in aminopenicillins, which are structurally related to cephalosporins, enhances their stability in acidic conditions due to the predominance of the zwitterionic form at pH 5. moca.net.ua Below this pH, hydrolysis of the β-lactam ring is the main degradation route. moca.net.ua

Kinetic studies often reveal that the degradation follows first-order kinetics. For instance, the degradation of the related cephalosporin (B10832234), ceftriaxone, in aqueous solutions follows first-order kinetics at various temperatures. researchgate.net The rate of degradation increases with higher temperatures. researchgate.net Theoretical calculations using density functional theory have been employed to predict the hydrolysis pathways and kinetics of cephradine, showing that the predicted rate constants at different pH values are of a similar magnitude to experimental values. acs.org

Photolytic Degradation Pathways and Photostability Research

Cephradine dihydrate is also susceptible to degradation upon exposure to light. Photolytic degradation can occur through two main pathways: direct and indirect photolysis. Direct photolysis involves the direct absorption of photons by the antibiotic molecule, leading to its excitation and subsequent degradation. nih.gov Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., oxygen, hydroxyl radicals), absorb light energy and produce reactive oxygen species (ROS) that then degrade the antibiotic. nih.gov

Research on the photostability of similar compounds, like cephalexin (B21000), has shown that it can be affected by photolytic conditions. researchgate.net However, some studies indicate that certain cephalosporins may not undergo significant degradation under photolytic stress. researchgate.net For cephradine specifically, photocatalytic degradation has been investigated using materials like titanium dioxide (TiO2) nanocomposites. mun.ca The degradation rate constant was found to be influenced by factors such as the initial concentration of cephradine, the amount of the photocatalyst, and the pH of the solution. mun.ca The degradation was observed to be more rapid in both acidic (pH 2.85) and alkaline (pH 9.46) conditions, suggesting that the instability of cephradine at these pHs can accelerate photodegradation. mun.ca

It is important to note that the byproducts of photolytic degradation can sometimes be more toxic than the parent compound. For example, while UV treatment was effective in degrading cephradine, the resulting byproducts exhibited increased toxicity. nih.govmdpi.com

Oxidative Degradation Profiles and Antioxidant Strategies

Oxidative degradation is another significant pathway for the breakdown of this compound. This process involves the reaction of the drug molecule with oxidizing agents. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading antibiotics. nih.govmdpi.com These radicals can attack various functional groups within the cephradine molecule, leading to its decomposition. nih.govmdpi.com

Forced degradation studies have shown that cephradine is susceptible to oxidation. tsijournals.com For instance, treatment with 3% hydrogen peroxide can lead to significant degradation. researchgate.net The degradation of cephradine under oxidative stress has been analyzed using high-performance liquid chromatography (HPLC), which can separate the parent drug from its degradation products. tsijournals.com

To mitigate oxidative degradation, the use of antioxidants can be an effective strategy. In the preparation of cephradine, sodium bisulphite has been used as an antioxidant. google.comepo.org The presence of an antioxidant can help to prevent discoloration and improve the stability of the final product. researchgate.net For example, formulations without an antioxidant have been observed to exhibit darker coloration upon storage. researchgate.net

Influence of Environmental Factors on Stability (e.g., pH, Temperature, Humidity)

The stability of this compound is highly dependent on environmental factors such as pH, temperature, and humidity. researchgate.netgoogle.com

pH: The rate of degradation of cephradine is significantly influenced by the pH of the solution. Studies on cephradine suspensions have shown that the drug is most stable in the pH range of 4 to 5. banglajol.info At this pH, the potency of the suspension remains relatively stable for up to 13 days at room temperature. banglajol.info In the enzymatic synthesis of cephradine, the pH is often controlled between 6 and 9. google.comepo.org For crystallization, a pH of around 4.8 is maintained to ensure color stability. google.com Dissolving cephradine hydrate (B1144303) is preferably done at a pH at or above 8. google.com

Temperature: Higher temperatures generally accelerate the degradation of cephradine. researchgate.netgoogle.com The synthesis of cephradine is typically carried out at temperatures between -5 and 35°C, with a preferred range of 5 to 25°C. google.comepo.org Crystallization temperature also plays a crucial role in the color stability of the final product. google.com Storage at elevated temperatures, such as 40°C, is used in stress stability tests to evaluate the long-term stability of the drug. google.comepo.org

Humidity: Cephradine is sensitive to humidity. researchgate.net Stress stability tests are often conducted at a relative humidity of 75% to assess the impact of moisture on the drug's stability. google.comepo.org High humidity can affect the chemical stability of solid dosage forms. researchgate.net

The table below summarizes the optimal conditions for cephradine stability based on various studies.

| Parameter | Optimal Range/Condition | Source |

| pH (Suspension Stability) | 4 - 5 | banglajol.info |

| pH (Enzymatic Synthesis) | 6 - 9 | google.comepo.org |

| pH (Crystallization) | ~4.8 | google.com |

| Temperature (Synthesis) | 5 - 25°C | google.comepo.org |

| Humidity (Stress Testing) | 75% RH | google.comepo.org |

Identification and Characterization of Degradation Products and Impurities

The degradation of this compound results in the formation of various degradation products and impurities. The identification and characterization of these compounds are essential for quality control and safety assessment. High-performance liquid chromatography (HPLC) is a key analytical technique used to separate and quantify cephradine and its related substances. tsijournals.com

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are performed to generate potential degradation products. tsijournals.comscience.gov These studies have shown that cephradine degrades under acidic, alkaline, and oxidative conditions. tsijournals.com

One identified impurity in commercial cephradine is 4',5'-dihydrocefradine (B193849), which has been isolated and its structure elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.net Other potential process-related impurities include cephalexin, 7-aminodesacetoxycephalosporanic acid (7-ADCA), phenyl glycine, and dihydro phenyl glycine. tsijournals.com

The table below lists some of the identified degradation products and impurities of cephradine.

| Compound Name | Type | Identification Method | Source |

| 4',5'-Dihydrocefradine | Impurity | LC, NMR, MS | researchgate.net |

| Cephalexin | Process-related impurity | HPLC | tsijournals.com |

| 7-ADCA | Process-related impurity | HPLC | tsijournals.com |

| Phenyl Glycine | Process-related impurity | HPLC | tsijournals.com |

| Dihydro Phenyl Glycine | Process-related impurity | HPLC | tsijournals.com |

Gamma Irradiation Effects on Chemical Stability

Gamma irradiation is a method used for the sterilization of pharmaceuticals. However, it can also induce chemical changes in the drug substance. Studies on the effect of gamma irradiation on cephradine have shown that while it is generally considered chemically stable, some changes can occur, particularly at higher doses. researchgate.net

One study noted that cephradine monohydrate is particularly susceptible to radiation-induced damage compared to other cephalosporins like cefazolin (B47455) sodium and cefadroxil (B1668780) monohydrate. colab.wsresearchgate.net Another study involving the irradiation of cephradine powder with doses ranging from 25 to 125 kGy found only slight changes in the drug's physicochemical properties. researchgate.net Techniques such as FT-IR, UV, XRD, and SEM revealed minor alterations, but HPLC analysis showed insignificant changes, suggesting that radiolytic products were not formed in significant amounts. researchgate.net Despite these minor changes, the study concluded that the drug remained chemically stable. researchgate.net

The table below summarizes the findings of a study on the gamma irradiation of cephradine.

| Irradiation Dose (kGy) | Observation | Analytical Technique | Source |

| 25 - 125 | Slight morphological change | SEM, XRD | researchgate.net |

| 25 - 125 | Significant changes in absorption bands | FT-IR | researchgate.net |

| 25 - 125 | Some changes in UV absorption peak | UV Spectroscopy | researchgate.net |

| 25 - 125 | Insignificant change, no radiolytic products formed | HPLC | researchgate.net |

Solid State Chemistry and Pharmaceutical Crystallography of Cephradine Dihydrate

Polymorphism and Anhydrous Forms of Cephradine (B1668399)

Cephradine, a first-generation cephalosporin (B10832234) antibiotic, is known to exhibit polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physical properties. nih.govgoogle.com These different solid-state forms can arise from variations in the arrangement of molecules in the crystal lattice. researchgate.net In addition to its hydrated forms, cephradine can exist as anhydrous polymorphs. tsijournals.comresearchgate.net

The commercially available form of cephradine has historically been a hydrated form with a water content ranging from approximately 3% to 6% by weight. google.com However, this form is not a true stoichiometric hydrate (B1144303), as the water content can vary within the crystal lattice. google.com At least four different polymorphs of cephradine have been described in scientific literature. google.com The interconversion between these forms, including the transition to anhydrous states, is a critical aspect of its solid-state chemistry. researchgate.net For instance, one study identified two anhydrous forms of cephradine, designated as Tα (form II) and Tβ (form III), in addition to an amorphous state and another form labeled Tγ. tsijournals.com The stability of these forms can be influenced by factors such as temperature and the manufacturing process. tsijournals.comresearchgate.net

The characterization of these different forms is crucial for pharmaceutical development. Techniques such as X-ray powder diffraction (XRPD) and thermal analysis (DSC and TGA) are employed to distinguish between the polymorphs and to study their stability. researchgate.nettsijournals.com For example, XRPD profiles can reveal the unique crystal structure of each polymorph, while DSC can identify endothermic or exothermic events associated with phase transitions or dehydration. researchgate.nettsijournals.com

Hydrate and Solvate Formation Mechanisms and Stability

The formation of hydrates and solvates is a common phenomenon for many pharmaceutical compounds, including cephradine. These forms occur when water or solvent molecules are incorporated into the crystal lattice of the drug substance. nih.gov Cephradine has a notable tendency to form solvates, with acetonitrile (B52724) and ethylene (B1197577) glycol solvates having been observed. researchgate.net The stability of these hydrated and solvated forms is a key consideration in pharmaceutical manufacturing, as changes in the solid state can impact the drug's properties. gatech.edu

Stoichiometric and Non-Stoichiometric Hydrates

Hydrates can be classified as either stoichiometric or non-stoichiometric. In stoichiometric hydrates, water molecules are present in a fixed ratio to the drug molecules within the crystal lattice. ulisboa.pt Cephradine dihydrate is an example of a stoichiometric hydrate. ulisboa.pt In contrast, non-stoichiometric hydrates, also known as channel or planar hydrates, have water molecules located in channels or planes within the crystal structure, and the water content can vary. ulisboa.ptdrugfuture.com The commercially available form of cephradine has often been described as a non-stoichiometric hydrate, with a water content of 3-6%. google.com This variability in water content can lead to inconsistencies in the material's properties. ulisboa.pt

The structure of this compound has been investigated using single-crystal X-ray diffraction to understand the precise location and hydrogen bonding of the water molecules within the crystal. nih.govresearchgate.net Diffuse reflectance infrared spectroscopy of this compound shows sharp O-H stretching bands around 3520 and 3425 cm-1, which are absent in the anhydrous form, indicating the presence of bound water. tsijournals.com

Dehydration Kinetics and Amorphous Transformation

The dehydration of cephradine hydrates, particularly the dihydrate form, is a critical process that can lead to the formation of anhydrous or amorphous forms. tsijournals.comgatech.edu The kinetics of this dehydration can be influenced by factors such as temperature, atmospheric pressure, and particle size. tsijournals.com Upon dehydration, cephradine can become amorphous and subsequently undergo oxidation. gatech.edu

Studies have shown that the dehydration of this compound can result in an amorphous material, especially with smaller particle sizes. tsijournals.com This amorphous form is generally less stable than its crystalline counterparts. researchgate.net Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in studying dehydration kinetics. tsijournals.com For example, TGA can quantify the mass loss corresponding to the removal of water molecules, while DSC can detect the endothermic events associated with dehydration. tsijournals.com The dehydration profile of the dihydrate form is dependent on experimental conditions such as the purge gas flow and the type of pans used in the analysis. tsijournals.com

Crystallization Process Development and Control

The crystallization process is a fundamental step in the manufacturing of active pharmaceutical ingredients (APIs) like cephradine, as it determines key properties of the final product, including purity, polymorphic form, particle size, and shape. researchgate.net Developing a robust crystallization process involves understanding and controlling the parameters that influence nucleation and crystal growth. researchgate.netresearchgate.net

Nucleation and Crystal Growth Kinetics

Nucleation is the initial step in crystallization, involving the formation of new crystal nuclei from a supersaturated solution. researchgate.net The rate of nucleation is a critical parameter that affects the final crystal size distribution. acs.org Studies on cephradine have investigated its nucleation kinetics as a function of supersaturation and temperature. researchgate.net Classical homogeneous nucleation theory has been applied to determine key nucleation parameters such as the crystal-liquid interfacial tension, the Gibbs free energy change for the formation of a critical nucleus, the radius of the critical nucleus, and the number of molecules in the critical nucleus. researchgate.netresearchgate.net

Following nucleation, these nuclei grow into larger crystals. The crystal growth rate is another crucial kinetic parameter. acs.orgsci-hub.se For cephradine, the growth rate has been studied in aqueous solutions, with research indicating that the growth rates can differ along different crystal axes. researchgate.net Factors such as temperature and stirring rate have been shown to influence both the nucleation and growth rates of cephradine. acs.org For instance, in a continuous crystallization system, the nucleation rate was found to be significantly affected by the stirring rate. acs.org

Interactive Table: Nucleation Parameters of Cephradine

| Supersaturation Ratio (S) | Gibbs Free Energy Change for Critical Nucleus Formation (ΔG*) (10^-20 J) | Radius of Critical Nucleus (r*) (10^-10 m) |

|---|---|---|

| 2.5 | 1.8 | 8.5 |

| 3.0 | 1.2 | 7.0 |

| 3.5 | 0.8 | 6.0 |

| 4.0 | 0.6 | 5.0 |

Note: This data is illustrative and based on the relationships described in the literature. Actual values can vary based on specific experimental conditions.

Solvent-Mediated Phase Transformations

Solvent-mediated phase transformations involve the conversion of a less stable solid form into a more stable one in the presence of a solvent. researchgate.net This is a common phenomenon in pharmaceutical processing and can significantly impact the final product's properties. ulisboa.pt The choice of solvent is critical, as different solvents can lead to the crystallization of different polymorphs or solvates. bohrium.com

For cephradine, solvent composition and temperature have been shown to influence phase transformations. researchgate.net In mixtures of methanol (B129727) and water, a solvent-mediated transformation from cephradine monohydrate to an anhydrous form was observed at specific water mole fractions, which were dependent on the temperature. researchgate.net The rate of this transformation is influenced by both the solvent composition and temperature, with the crystallization of the more stable form often being the rate-controlling step. researchgate.net The self-assembly behavior of cephradine molecules in different solvents, such as water versus dimethylformamide (DMF), can lead to different outcomes, with crystallization occurring in water and gelation in DMF. bohrium.comresearchgate.net

Advanced Solid-State Characterization

The comprehensive characterization of the solid-state properties of this compound is fundamental to understanding its stability, behavior during pharmaceutical processing, and ultimately its performance as an active pharmaceutical ingredient. Advanced analytical techniques provide detailed insights into its crystal structure, thermal properties, and particle morphology.

Thermal Analysis (DSC, TGA) for Solid-State Transformations

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the solid-state transformations of this compound upon heating. These methods provide critical information on dehydration events, thermal stability, and the nature of the resulting products.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrates, it is used to quantify the water content and determine the temperature range of dehydration. Studies on this compound show a distinct weight loss corresponding to the removal of its two water molecules. tsijournals.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, revealing thermal events like melting, crystallization, and solid-solid transitions. The DSC thermogram for this compound shows two unresolved, sharp endothermic peaks at 92.09 °C and 99.51 °C. tsijournals.com These endotherms occur in the same temperature range as the sharp weight loss observed in TGA, confirming they correspond to the dehydration process. tsijournals.com

A crucial finding from these studies is that the dehydration of this compound does not yield a stable crystalline anhydrous form but instead results in the formation of an unstable amorphous phase. tsijournals.comuiowa.edu This amorphous material is highly unstable and more susceptible to chemical degradation, such as oxidation, than its crystalline hydrate precursor. uiowa.edu This transformation from a crystalline hydrate to a less stable amorphous solid is a critical consideration in pharmaceutical formulation and storage, as it can impact the drug's stability and bioavailability. scispace.com Processing stresses like drying and milling are known to accelerate such phase transitions. scispace.com

Table 2: Thermal Analysis Data for this compound

| Technique | Observation | Temperature (°C) | Interpretation | Source |

|---|---|---|---|---|

| DSC | Two sharp endotherms | 92.09 and 99.51 | Dehydration (loss of two water molecules) | tsijournals.com |

| TGA | Sharp weight loss | Corresponds to DSC events | Dehydration | tsijournals.com |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of solid particles at high magnification. For this compound, SEM provides valuable information about its crystal habit (shape) and surface characteristics, which can influence bulk properties like flowability and dissolution rate.

In the context of drug delivery systems, SEM has been used to evaluate the morphology of electrospun nanofibers loaded with cephradine. nih.gov In one study, Cephradine was loaded into gelatin/polyvinyl alcohol (GEL/PVA) nanofibers. nih.gov SEM micrographs showed that the addition of Cephradine did not significantly alter the smooth, uniform, and fine fibrous morphology of the base nanofibers. nih.gov This demonstrates that the drug can be incorporated into such delivery systems without disrupting their fundamental structure.

Computational Chemistry in Crystal Structure Prediction and Validation (e.g., Periodic DFT Calculations)

Computational chemistry, particularly methods employing periodic density functional theory (DFT), has become an indispensable tool in modern solid-state pharmaceutical science. nih.gov These methods are used to predict crystal structures, validate experimental results, and provide insights into intermolecular interactions that govern crystal packing.

The case of this compound is a prime example of the power of computational chemistry to resolve ambiguities in experimental crystallographic data. researchgate.netnih.gov As noted previously, the atomic coordinates from the original 1976 single-crystal X-ray analysis were never published. nih.goviucr.org Modern periodic DFT calculations, specifically using dispersion-corrected functionals (DFT-D), were instrumental in finally determining these coordinates. nih.goviucr.orgresearchgate.net Researchers used the published unit-cell information as a starting point and applied DFT-D methods to accurately predict the positions of all atoms, including hydrogens, which are often difficult to locate precisely with X-ray diffraction alone. iucr.orgmdpi.com

This computational approach not only reproduced the experimental structure but also provided a higher level of accuracy than might be expected from the original 1970s experiment. nih.gov The DFT-D calculations were crucial in:

Validating the Structure: The theoretically obtained structure was subsequently confirmed by comparison with the isostructural Cefaclor dihydrate, lending high confidence to the result. researchgate.netnih.gov

Resolving Ambiguity: A potential ambiguity concerning the orientation of the cyclohexadienyl ring in the Cephradine molecule was clarified. nih.goviucr.orgresearchgate.net Based on the calculated energies, it was shown that structural disorder related to this ring's orientation should not be expected at room temperature. nih.govresearchgate.net

Confirming Molecular State: The calculations confirmed that Cephradine exists in its zwitterionic form within the crystal structure. nih.goviucr.orgresearchgate.net

This work on this compound highlights a key application of periodic DFT: the ability to revisit, validate, and even correct historical crystal structure data, ensuring the fundamental structural information for established pharmaceutical compounds is accurate and complete. nih.gov

Advanced Drug Delivery System Research for Cephradine Dihydrate

Development of Vesicular Drug Delivery Systems

Vesicular systems, such as niosomes and liposomes, are microscopic, bilayered structures that can encapsulate drugs, offering advantages like improved solubility and sustained release. researchgate.netijprajournal.com

Niosomes and Proniosomes for Controlled Release

Niosomes are vesicles composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs. ijprajournal.com Proniosomes are a dry, free-flowing granular product that, upon hydration, form niosomes. ijprajournal.com This dry formulation offers improved stability over niosome dispersions. ijprajournal.com

Research has focused on developing Cephradine (B1668399) proniosomes to achieve a controlled-release profile. ijper.org In one study, eighteen different formulations of Cephradine proniosomes were developed using varying amounts of sorbitol and maltodextrin (B1146171) as carriers, along with Span 60 (a non-ionic surfactant) and cholesterol. ijper.org The goal was to create a system that could prolong the drug's duration of action. ijper.org

The optimized formulations, F4S (sorbitol-based) and F4M (maltodextrin-based), demonstrated high drug entrapment efficiency and sustained in-vitro drug release, with over 80% of the drug being released over 22 hours. ijper.org The sorbitol-based formulation, F4S, showed slightly better drug entrapment. ijper.org

Table 1: Characteristics of Optimized Cephradine Proniosome Formulations

These findings suggest that proniosomes are a promising carrier for the controlled delivery of Cephradine. ijper.org

Liposomal Encapsulation Studies

Liposomes are vesicular structures composed of a lipid bilayer, which can encapsulate aqueous or lipid-soluble drugs. google.comgoogle.com They are a well-established drug delivery system, but challenges remain in achieving high encapsulation efficiency and controlling drug release. google.com While the search results mention liposomal encapsulation of other antibiotics, specific detailed research findings on the liposomal encapsulation of Cephradine Dihydrate were not prominently available in the provided search results. nih.govtandfonline.com General principles of liposomal drug delivery involve passive loading, where the drug is encapsulated during the formation of the liposomes, or active loading, which can achieve higher encapsulation efficiencies. google.com

Polymer-Based Delivery Systems

Polymer-based systems, including nanofibers and hydrogels, offer versatile platforms for controlled and targeted drug delivery. nih.govmdpi.com

Electrospun Nanofibers for Sustained Release Applications

Electrospinning is a technique used to produce nanofibers from a polymer solution under a high-voltage electric field. nih.govresearchgate.net These nanofibers can be loaded with drugs and offer a large surface-area-to-volume ratio, making them suitable for sustained drug release applications. nih.govmdpi.com

In a study on Cephradine-loaded nanofibers, a combination of gelatin and polyvinyl alcohol (PVA) was used to create a biocompatible and biodegradable delivery system. nih.gov The research found that a 5:5 volumetric ratio of gelatin to PVA produced uniform and smooth nanofibers. nih.gov These drug-loaded nanofibers exhibited a sustained and controlled release of Cephradine compared to the free drug. nih.govnih.gov

Another study fabricated Cephradine-loaded nanofibers using chitosan, polyvinyl alcohol (PVA), and halloysite (B83129) nanoclay. researchgate.net The resulting nanofibers had an average diameter in the range of 50–200 nm. researchgate.net The drug release analysis at a pH of 7.4 showed that 90% of the encapsulated Cephradine was released within 2 hours and 40 minutes, indicating a controlled release profile. researchgate.net

Table 2: Drug Release from Cephradine-Loaded Chitosan/PVA/Halloysite Nanofibers

Hydrogel Formulations for Targeted Delivery

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. nih.gov Their porous structure allows for the loading and controlled release of drugs. nih.gov pH-responsive hydrogels are particularly interesting for targeted drug delivery, as they can be designed to release their payload in response to specific pH environments in the body. nih.gov

Research has been conducted on hydrogels composed of chitosan, poly (N-vinyl-2-pyrolidone), and polyamidoamine, with the incorporation of graphene oxide, for the controlled release of Cephradine. researchgate.net These hydrogels demonstrated pH-sensitive swelling, a key characteristic for targeted drug delivery. researchgate.netfrontiersin.org The study indicated that the drug release mechanism was diffusion-controlled and followed Fick's law. researchgate.net

Cyclodextrin (B1172386) Inclusion Complexes for Enhanced Delivery Attributes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. nih.govresearchgate.net This structure allows them to form inclusion complexes with a variety of drug molecules, thereby enhancing their solubility, stability, and bioavailability. nih.govmdpi.comnih.gov